
3-(4-Nitrophenyl)adamantan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Nitrophenyl)adamantan-1-ol” is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 . It is a derivative of adamantane, a type of diamondoid, which are cage-like, compact, fused-ring structures that resemble the framework of diamond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively with the formation of the corresponding 2-adamantyl-5-aryl-2H-tetrazoles . Nitration of these compounds leads to 2-(adamantan-1-yl)-5-(3-nitroaryl)-2H tetrazoles .Molecular Structure Analysis
The molecular structure of “3-(4-Nitrophenyl)adamantan-1-ol” can be inferred from its IUPAC name and InChI code: 1S/C16H19NO3/c18-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)17(19)20/h1-4,11-12,18H,5-10H2 .Applications De Recherche Scientifique
Synthesis and Structural Analysis : The synthesis of derivatives of adamantan-1-ol, including 3-(4-Nitrophenyl)adamantan-1-ol, often involves reactions with other compounds. For instance, adamantan-1-ol has been used in the synthesis of isomeric 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles and their derivatives. These compounds have been structurally characterized using spectroscopic methods, indicating the versatility of adamantan-1-ol in synthesizing structurally diverse compounds (Mikolaichuk et al., 2020).
Chemical Properties and Reactions : Adamantan-1-ol is noted for its role as a starting compound in various chemical syntheses, such as the synthesis of memantine and rimantadine. It has also been used in creating adamantyl ethers, which are effective antioxidant additives to oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015).
Molecular and Crystal Structure Studies : The molecular and crystal structures of adamantane derivatives have been extensively studied. For example, the structures of various 1-(adamantane-1-carbonyl) thioureas, which are structurally related to 3-(4-Nitrophenyl)adamantan-1-ol, have been determined. These studies provide insights into the conformational features and interactions within these molecules (Saeed et al., 2014).
Pharmaceutical Applications : Although you requested to exclude drug-related information, it's worth noting that adamantane derivatives have been explored in pharmaceutical research, particularly in antiviral and anti-inflammatory contexts. For example, some 2-adamantyl-5-aryltetrazoles exhibit inhibitory activity against influenza A (H1N1) virus, highlighting the potential medicinal applications of these compounds (Mikolaichuk et al., 2021).
Materials Science and Catalysis : Adamantane derivatives have been investigated in the context of materials science and catalysis. For instance, their use in the synthesis of microporous polymers and subsequent surface modification has been studied. Such research demonstrates the potential of adamantane-based compounds in materials science applications (Lim et al., 2012).
Molecular Interactions and Docking Studies : The molecular interactions and docking studies of adamantane derivatives have provided insights into their potential biological activities and interactions with other molecules. Such studies are crucial in understanding the chemical and physical properties of these compounds (Al-Tamimi et al., 2014).
Orientations Futures
The future directions for research on “3-(4-Nitrophenyl)adamantan-1-ol” and similar compounds could involve further exploration of their antiviral activity and potential use in the treatment of neurodegenerative diseases . Additionally, the development of novel methods for their preparation and the investigation of their electronic structure and chemical and catalytic transformations could be areas of interest .
Propriétés
IUPAC Name |
3-(4-nitrophenyl)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)17(19)20/h1-4,11-12,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDMLYOVKIBLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

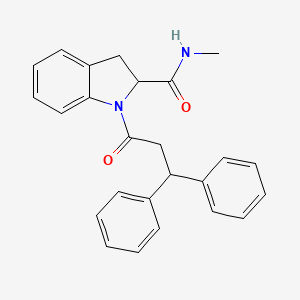

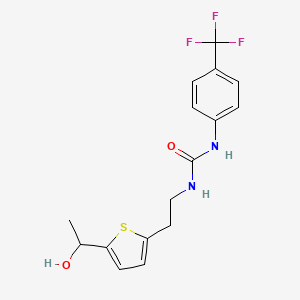

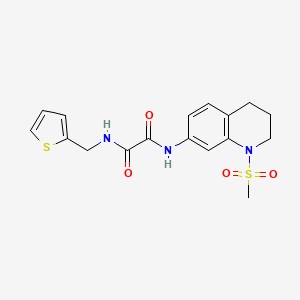
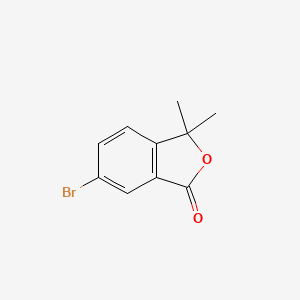
![N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2522926.png)
![2-(4-Methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2522927.png)
![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522929.png)
![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-thiadiazol-3-yl)piperazin-1-yl]ethanone](/img/structure/B2522930.png)

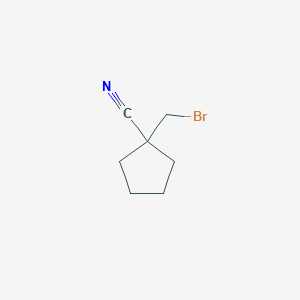
![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)